BRD0705

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

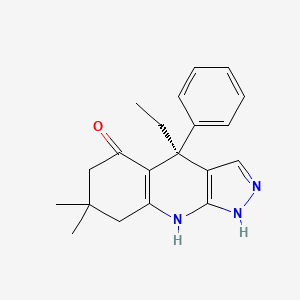

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKLQXXBRWCYMA-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD0705: A Technical Guide to its Discovery and Development as a Paralog-Selective GSK3α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a key enzyme implicated in various cellular processes and a therapeutic target of interest in several diseases, notably Acute Myeloid Leukemia (AML). The discovery of this compound was a landmark in kinase inhibitor development, showcasing a rational design strategy to achieve paralog selectivity. This was accomplished by exploiting a single amino acid difference—an aspartate-glutamate "switch"—in the ATP-binding sites of the highly homologous GSK3α and GSK3β paralogs.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols related to this compound.

Discovery and Rationale for Selectivity

The development of this compound was driven by the therapeutic potential of targeting GSK3. However, dual inhibition of both GSK3α and GSK3β has been associated with mechanism-based toxicities, primarily due to the stabilization of β-catenin, which can promote neoplastic growth.[3][4] Genetic studies have indicated that individual knockdown of either GSK3α or GSK3β does not lead to β-catenin stabilization, suggesting that paralog-selective inhibitors could offer a safer therapeutic window.[2][3]

The design of this compound exploited a key structural difference in the ATP-binding domain of the two paralogs: a glutamate (B1630785) residue in GSK3α (Glu196) versus an aspartate in GSK3β (Asp133).[1][3] This single amino acid "switch" provided a basis for the rational design of a selective inhibitor.[1][2] Through structure-based design, this compound was developed to preferentially bind to the hinge region of GSK3α, achieving significant selectivity over GSK3β.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target | Value | Reference |

| IC50 | GSK3α | 66 nM | [5][6] |

| IC50 | GSK3β | 515 nM | [5][6] |

| Selectivity | GSK3α vs. GSK3β | ~8-fold | [5] |

| Kd | GSK3α | 4.8 μM | [5][6] |

Table 2: Kinome Selectivity of this compound

| Kinase Family | Most Potently Inhibited Kinases (besides GSK3α) | IC50 | Selectivity vs. GSK3α | Reference |

| CDK | CDK2 | 6.87 μM | 87-fold | [3][5] |

| CDK | CDK3 | 9.74 μM | 123-fold | [3][5] |

| CDK | CDK5 | 9.20 μM | 116-fold | [3][5] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of GSK3α.[2] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates. A key feature of its mechanism is the selective inhibition of GSK3α without significantly affecting GSK3β at therapeutic concentrations.[3] This selectivity is crucial for avoiding the stabilization of β-catenin, a downstream effector in the Wnt signaling pathway that is regulated by both GSK3 paralogs.[1][3] Inhibition of both GSK3α and GSK3β leads to the accumulation and nuclear translocation of β-catenin, which can activate target genes associated with cell proliferation and is a concern for oncogenic potential.[4] this compound, by selectively targeting GSK3α, has been shown to inhibit GSK3α activity without causing this β-catenin stabilization.[1][3]

Development for Acute Myeloid Leukemia (AML)

GSK3α has been identified as a potential therapeutic target in AML, where its inhibition can induce differentiation of leukemic cells.[1][3] this compound has been extensively evaluated in preclinical models of AML.

In Vitro Studies

In various AML cell lines (including HL-60, NB-4, U937, TF-1, MOLM13, and MV4-11) and primary patient samples, this compound has been shown to:

-

Induce myeloid differentiation.[3]

-

Reduce transcriptional programs associated with stemness.[1][3]

-

Impair colony formation in a concentration-dependent manner.[3][5]

-

Inhibit GSK3α Tyr279 phosphorylation without affecting GSK3β Tyr216 phosphorylation.[3][5]

In Vivo Studies

In mouse models of AML, including patient-derived xenografts, oral administration of this compound has demonstrated:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Western Immunoblotting

Objective: To assess the phosphorylation status of GSK3α, GSK3β, and downstream substrates like glycogen synthase, and the protein levels of β-catenin.

Protocol:

-

Cell Lysis: AML cells treated with this compound or vehicle control are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a Bradford assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-GSK3α (Tyr279)

-

Phospho-GSK3β (Tyr216)

-

Total GSK3α

-

Total GSK3β

-

Phospho-Glycogen Synthase

-

Total Glycogen Synthase

-

Total β-catenin

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence imaging system.

In Vivo AML Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in suppressing AML progression and prolonging survival.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[5]

-

Cell Engraftment: Human AML cell lines (e.g., MOLM13) or primary patient-derived AML cells are injected intravenously into the mice.

-

Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound (e.g., 30 mg/kg, administered by oral gavage twice daily) or a vehicle control.[5][6]

-

Monitoring: Disease progression is monitored by regular assessment of body weight, clinical signs, and leukemia burden (e.g., flow cytometry of peripheral blood for human CD45+ cells).

-

Endpoint: The primary endpoint is overall survival. Mice are euthanized when they meet predefined humane endpoint criteria (e.g., significant weight loss, hind-limb paralysis).

Colony Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of AML progenitor cells.

Protocol:

-

Cell Plating: AML cells are plated in semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) supplemented with appropriate cytokines.

-

Treatment: this compound is added to the medium at various concentrations.

-

Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Colony Scoring: The number of colonies (defined as clusters of >40 cells) is counted using a light microscope.

-

Data Analysis: The colony counts in treated samples are normalized to the vehicle control to determine the percentage of inhibition.

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against GSK3α and GSK3β.

Protocol:

-

Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Reagents:

-

Recombinant human GSK3α and GSK3β enzymes

-

A specific peptide substrate for GSK3

-

ATP

-

This compound at various concentrations

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

-

Procedure: a. A serial dilution of this compound is prepared. b. The kinase, substrate, and inhibitor are pre-incubated. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at room temperature. e. The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. f. The kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the field of kinase inhibitor development, demonstrating the feasibility of achieving paralog-selectivity for a highly conserved kinase family. Its development as a potential therapeutic for AML highlights the importance of a deep understanding of target biology and rational drug design. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in GSK3α inhibition and the broader field of targeted cancer therapy.

References

- 1. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | GSK-3 | TargetMol [targetmol.com]

- 6. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Design of BRD0705: A Paradigm of Paralog-Selective Kinase Inhibition Through an Aspartate-Glutamate Switch

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen (B147801) synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that has garnered significant interest as a therapeutic target in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions. The existence of two highly homologous paralogs, GSK3α and GSK3β, presents a formidable challenge in the development of selective inhibitors. Dual inhibition of both paralogs often leads to mechanism-based toxicities, primarily through the stabilization of β-catenin and subsequent activation of the Wnt signaling pathway, which is associated with oncogenesis. This guide elucidates the rational design of BRD0705, a first-in-class, potent, and selective inhibitor of GSK3α. The core of this design strategy lies in the exploitation of a single amino acid difference—an aspartate-to-glutamate "switch"—within the ATP-binding site of the two paralogs. This compound has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML) by inducing differentiation and impairing leukemia initiation without the adverse effects associated with dual GSK3 inhibition.[1][2] This document provides a comprehensive overview of the design, quantitative characterization, and key experimental methodologies related to this compound, serving as a technical resource for the scientific community.

The Challenge of GSK3 Paralog Selectivity

GSK3α and GSK3β share 95% sequence identity and 100% similarity in their ATP-binding domains, making the design of paralog-selective inhibitors a significant medicinal chemistry challenge.[2][3] Historically, most GSK3 inhibitors have targeted both paralogs, leading to concerns about on-target toxicities. A key toxicity is the stabilization of β-catenin, a central component of the canonical Wnt signaling pathway. Under normal conditions, a destruction complex containing GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of both GSK3α and GSK3β disrupts this process, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF-mediated transcription of genes involved in cell proliferation and survival.[4] This has been a major hurdle in the clinical translation of GSK3 inhibitors for indications like AML.[1][5]

The Asp-Glu Switch: A Gateway to Selectivity

The rational design of this compound hinged on a subtle yet critical difference in the kinase hinge region of the ATP-binding site: GSK3α possesses a glutamate (B1630785) residue (Glu196), while GSK3β has an aspartate at the corresponding position (Asp133).[1][3][5] This single amino acid difference, the "Asp-Glu switch," provided a unique opportunity for structure-based drug design to achieve paralog selectivity.

The additional methylene (B1212753) group in the glutamate side chain of GSK3α compared to the aspartate in GSK3β creates a nuanced topological difference in the hinge-binding domain and the adjacent selectivity pocket.[1] Molecular modeling and crystallographic studies were instrumental in designing a chemical scaffold that could differentially engage with this microenvironment. The core of this compound was designed to form specific hydrogen bond interactions that are favored by the glutamate in GSK3α but disrupted by the shorter aspartate side chain in GSK3β.[1]

Quantitative Profile of this compound

Biochemical and cellular assays have quantitatively demonstrated the potency and paralog selectivity of this compound.

| Assay Type | Target | Metric | Value | Selectivity (GSK3β/GSK3α) |

| Biochemical Kinase Assay | GSK3α | IC₅₀ | 66 nM[6] | ~8-fold[6] |

| GSK3β | IC₅₀ | 515 nM[6] | ||

| Cellular Binding Assay (NanoBRET) | GSK3α | K𝘥 | 4.8 µM[6] | N/A |

| Kinome Scan (311 kinases) | CDK2 | IC₅₀ | 6.87 µM | 87-fold vs. GSK3α[1] |

| CDK3 | IC₅₀ | 9.74 µM | 123-fold vs. GSK3α[1] | |

| CDK5 | IC₅₀ | 9.20 µM | 116-fold vs. GSK3α[1] |

Signaling Pathway Modulation: Decoupling GSK3α Inhibition from β-Catenin Stabilization

A key feature of this compound is its ability to inhibit GSK3α without significantly stabilizing β-catenin.[1][2] This decouples the therapeutic effect of GSK3α inhibition from the potentially oncogenic activation of the Wnt/β-catenin pathway. In AML cells, treatment with this compound leads to the desired biological effects of myeloid differentiation and impaired colony formation without an increase in β-catenin levels or the activation of TCF/LEF reporter genes.[1][5] In contrast, dual GSK3α/β inhibitors strongly induce β-catenin signaling.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the characterization of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound against purified GSK3α and GSK3β.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

GSK3 peptide substrate

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound and control inhibitors

-

Multi-well plates (e.g., 384-well)

-

ADP-Glo™ Kinase Assay kit (for luminescence-based detection) or phosphocellulose paper and scintillation counter (for radiometric detection)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.

-

In a multi-well plate, add the kinase assay buffer, the GSK3 peptide substrate, and the diluted this compound or DMSO control.

-

Add the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction.

-

For luminescence-based assays (e.g., ADP-Glo™), add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-GSK3 and β-Catenin

Objective: To assess the cellular target engagement and the effect of this compound on the Wnt/β-catenin pathway in AML cell lines (e.g., U937, MOLM13).

Materials:

-

AML cell lines

-

This compound, dual GSK3 inhibitor (e.g., BRD0320), and vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-phospho-GSK3β (Tyr216), anti-total GSK3α, anti-total GSK3β, anti-active-β-catenin (anti-ABC), anti-total β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Culture AML cells and treat with various concentrations of this compound or controls for specified time points (e.g., 2-24 hours).

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal and perform densitometric analysis to quantify protein levels.

AML Colony Formation Assay

Objective: To evaluate the effect of this compound on the clonogenic potential of AML cells.

Materials:

-

AML cell lines or primary patient samples

-

Methylcellulose-based medium (e.g., MethoCult™)

-

This compound and vehicle control (DMSO)

-

35 mm culture dishes

Procedure:

-

Prepare a single-cell suspension of AML cells.

-

Mix the cells with the methylcellulose-based medium containing various concentrations of this compound or DMSO.

-

Plate the cell/methylcellulose mixture into 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) using a light microscope.

-

Calculate the plating efficiency and the percent inhibition of colony formation for each treatment condition.

TCF/LEF Luciferase Reporter Assay

Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway following treatment with this compound.

Materials:

-

AML cell line (e.g., TF-1)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound, dual GSK3 inhibitor, and vehicle control (DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and transfect with the TOPflash or FOPflash reporter plasmids.

-

After transfection, treat the cells with this compound, a dual GSK3 inhibitor, or DMSO for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the TOPflash luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Compare the normalized luciferase activity between treatment groups to determine the effect on TCF/LEF-mediated transcription.

Conclusion

The rational design of this compound represents a landmark achievement in the pursuit of paralog-selective kinase inhibitors. By targeting the subtle Asp-Glu switch between GSK3α and GSK3β, it was possible to develop a molecule with a desirable therapeutic window, particularly for the treatment of AML. This compound effectively inhibits GSK3α, leading to anti-leukemic effects, while avoiding the toxicities associated with dual GSK3 inhibition and β-catenin stabilization.[1][2][5] This work not only provides a promising therapeutic candidate but also serves as a compelling case study in the power of structure-based drug design to overcome longstanding challenges in kinase inhibitor development. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate the biology of GSK3 and develop the next generation of selective kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

BRD0705: A Technical Guide to its Mechanism of Action as a Paralog-Selective GSK3α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen (B147801) Synthase Kinase 3α (GSK3α) over its paralog, GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—within the ATP-binding pocket of the two isoforms.[2] In the context of Acute Myeloid Leukemia (AML), this compound has been shown to induce myeloid differentiation and impair leukemia progression without the associated toxicity of dual GSK3α/β inhibitors, which can arise from the stabilization of β-catenin.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its effects in preclinical models of AML.

Core Mechanism of Action: Selective GSK3α Inhibition

This compound acts as an ATP-competitive inhibitor of GSK3α.[2] Its selectivity is derived from its ability to favorably interact with the glutamic acid residue at position 196 in the hinge region of GSK3α, a position occupied by aspartic acid (Asp133) in GSK3β.[2] This targeted inhibition leads to a reduction in the phosphorylation of GSK3α substrates.

A key downstream consequence of GSK3α inhibition by this compound is the impairment of Tyr279 autophosphorylation on GSK3α, a marker of its enzymatic activity, without affecting the corresponding Tyr216 phosphorylation on GSK3β.[1][2] This selective action allows for the decoupling of GSK3α inhibition from the Wnt/β-catenin signaling pathway, a significant advantage over non-selective GSK3 inhibitors which can promote β-catenin-mediated oncogenesis.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound [1][2]

| Target | Assay Type | Metric | Value |

| GSK3α | Biochemical | IC50 | 66 nM |

| GSK3β | Biochemical | IC50 | 515 nM |

| GSK3α | Cellular (NanoBRET) | Kd | 4.8 µM |

| Selectivity | (IC50 GSK3β / IC50 GSK3α) | ~8-fold |

Table 2: Kinome Selectivity of this compound [1]

| Kinase | Inhibition at 10 µM | IC50 | Selectivity vs. GSK3α (IC50) |

| CDK2 | - | 6.87 µM | ~104-fold |

| CDK3 | - | 9.74 µM | ~148-fold |

| CDK5 | - | 9.20 µM | ~139-fold |

Signaling Pathways and Cellular Effects

This compound's selective inhibition of GSK3α triggers a cascade of cellular events, primarily leading to the differentiation of AML cells. This is in contrast to the effects of dual GSK3α/β inhibitors which can have varied and sometimes opposing effects.

Signaling Pathway Diagram

Experimental Workflow Diagram

Detailed Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against GSK3α and GSK3β.

-

Method: A mobility shift microfluidic assay (e.g., Caliper Life Sciences) is utilized.

-

Protocol:

-

Recombinant human GSK3α or GSK3β enzyme is incubated with a fluorescently labeled peptide substrate and ATP at the Km concentration for each enzyme.

-

This compound is added in a range of concentrations (e.g., 1 nM to 100 µM).

-

The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis on a microfluidic chip.

-

The amount of phosphorylated substrate is quantified by fluorescence detection.

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of GSK3α and the stabilization of β-catenin in AML cells.

-

Cell Line: U937 cells are a commonly used model.[1]

-

Protocol:

-

U937 cells are seeded at a density of 1 x 106 cells/mL and treated with this compound at various concentrations (e.g., 10-40 µM) for different time points (e.g., 2-24 hours).[1]

-

Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3α/β, β-catenin, and a loading control (e.g., Vinculin or β-actin).

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

TCF/LEF Luciferase Reporter Assay

-

Objective: To measure the effect of this compound on β-catenin-mediated transcriptional activity.

-

Cell Line: TF-1 AML cells transduced with a TCF/LEF reporter construct.[2]

-

Protocol:

-

TF-1 cells are transduced with a lentiviral vector containing a TCF/LEF-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Transduced cells are treated with this compound, a dual GSK3α/β inhibitor (e.g., BRD0320) as a positive control, or vehicle for 24-48 hours.

-

Luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Colony Formation Assay

-

Objective: To evaluate the effect of this compound on the self-renewal capacity of AML cells.

-

Cell Lines: A panel of AML cell lines including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[1]

-

Protocol:

-

AML cells are plated in semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) supplemented with appropriate cytokines.

-

This compound is added to the medium at various concentrations.

-

Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.

-

Colonies (defined as clusters of >50 cells) are counted using a microscope.

-

The number of colonies in treated wells is compared to vehicle-treated controls.

-

In Vivo AML Xenograft Model

-

Objective: To assess the in vivo efficacy of this compound in a preclinical AML model.

-

Animal Model: Immunodeficient mice (e.g., NSG mice) are used.

-

Protocol:

-

NSG mice are sublethally irradiated.

-

AML cells (e.g., MOLM13) are injected intravenously into the mice.

-

Engraftment is confirmed by monitoring for signs of disease or by bioluminescence imaging if luciferase-expressing cells are used.

-

Mice are treated with this compound (e.g., 30 mg/kg, twice daily) or vehicle via oral gavage.[1]

-

Animal survival is monitored, and leukemia burden in peripheral blood, bone marrow, and spleen is assessed at the end of the study.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of AML by offering a paralog-selective approach to GSK3 inhibition. Its mechanism of action, centered on the specific inhibition of GSK3α, allows for the induction of myeloid differentiation and suppression of leukemic growth without the detrimental activation of the Wnt/β-catenin pathway. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various pathologies such as neurodegenerative diseases, bipolar disorder, and cancer, making it a compelling therapeutic target. GSK3 exists as two highly homologous paralogs, GSK3α and GSK3β. While many inhibitors target both, the development of paralog-selective inhibitors is crucial to mitigate potential mechanism-based toxicities, such as the stabilization of β-catenin, which can have neoplastic potential.[1][2][3][4] BRD0705 has emerged as a potent and selective inhibitor of GSK3α, offering a valuable tool to dissect the specific roles of this paralog and a potential therapeutic avenue, particularly in acute myeloid leukemia (AML).[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: The Asp-Glu "Switch"

The high degree of homology between the ATP-binding sites of GSK3α and GSK3β (95% identity) has historically posed a significant challenge for the development of paralog-selective inhibitors.[1][6] The design of this compound ingeniously exploits a single amino acid difference within the kinase hinge region: an aspartate (Asp133) in GSK3β is replaced by a glutamate (B1630785) (Glu196) in GSK3α.[1][3][6] This "Asp-Glu switch" creates subtle but critical differences in the topology of the ATP-binding pocket, which this compound leverages to achieve its selectivity.[1][3][6] Structure-based design and computational modeling were instrumental in developing this compound, which preferentially binds to the hinge region of GSK3α.[1][6]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Value | Reference |

| GSK3α | IC50 | 66 nM | [5][7][8][9] |

| GSK3β | IC50 | 515 nM | [5][7][8][9] |

| Selectivity | (IC50 GSK3β / IC50 GSK3α) | ~8-fold | [5][7][9] |

| GSK3α | Kd | 4.8 µM | [5][7][8][9] |

Table 2: Kinome-Wide Selectivity of this compound

| Kinase | Inhibition at 10 µM | IC50 | Selectivity vs. GSK3α | Reference |

| CDK2 | Significant | 6.87 µM | ~104-fold | [5][7] |

| CDK3 | Significant | 9.74 µM | ~148-fold | [5][7] |

| CDK5 | Significant | 9.20 µM | ~139-fold | [5][7] |

| Panel of 311 kinases | Excellent overall selectivity | - | - | [5][7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunocytochemistry/ Immunofluorescence Protocol for beta-Catenin Antibody (NBP1-54467): Novus Biologicals [novusbio.com]

BRD0705 Molecular Target Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target identification and characterization of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). The document details the experimental methodologies employed to elucidate its mechanism of action, quantitative data on its selectivity and potency, and its effects on relevant signaling pathways.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase with two highly homologous isoforms, GSK3α and GSK3β, implicated in a wide range of cellular processes.[1] The high degree of similarity in their ATP-binding domains has posed a significant challenge for the development of isoform-selective inhibitors.[2] this compound emerged from a rational design strategy exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—within the hinge region of the ATP-binding site of GSK3α and GSK3β.[2][3] This selective inhibition of GSK3α by this compound has shown therapeutic potential in diseases such as Acute Myeloid Leukemia (AML) and Fragile X syndrome, by modulating specific signaling pathways without the toxicity associated with dual GSK3α/β inhibition.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data defining the potency and selectivity of this compound for its primary target, GSK3α.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Fold Selectivity (α vs β) | Reference |

| GSK3α | Biochemical Kinase Assay | 66 nM | 8-fold | [6] |

| GSK3β | Biochemical Kinase Assay | 515 nM | - | [6] |

Table 2: Cellular Target Engagement and Potency of this compound

| Target | Assay Type | Kd (apparent) | EC50 | Reference |

| GSK3α | NanoBRET™ Cellular Target Engagement | 4.8 µM | 4.8 µM | [5][6] |

| GSK3β | NanoBRET™ Cellular Target Engagement | >20 µM | >20 µM | [4] |

Table 3: Kinome Selectivity of this compound

| Kinase | IC50 | Fold Selectivity (vs GSK3α) | Reference |

| CDK2 | 6.87 µM | 87-fold | [5][6] |

| CDK3 | 9.74 µM | 123-fold | [5][6] |

| CDK5 | 9.20 µM | 116-fold | [5][6] |

| Data from a panel of 311 kinases. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified GSK3α and GSK3β enzymes.

Method 1: Radiometric Assay [7]

-

Materials:

-

Purified recombinant GSK3α and GSK3β enzymes

-

Peptide substrate (e.g., a derivative of glycogen synthase)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, peptide substrate, and diluted this compound.

-

Add the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period of 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.

-

Method 2: ADP-Glo™ Kinase Assay [7]

-

Materials:

-

Purified recombinant GSK3α and GSK3β enzymes

-

Substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Follow steps 1-5 from the Radiometric Assay protocol, using non-radiolabeled ATP.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

-

Measure the luminescent signal using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Cellular Target Engagement Assay (NanoBRET™)

Objective: To determine the apparent affinity (Kd) of this compound for GSK3α and GSK3β in a live-cell context.[7][8]

-

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-GSK3α or NanoLuc®-GSK3β fusion proteins

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

This compound stock solution in DMSO

-

96-well or 384-well white assay plates

-

Luminometer capable of measuring donor and acceptor emissions

-

-

Procedure:

-

Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid and seed into assay plates.

-

Incubate for 24 hours to allow for protein expression.

-

Prepare serial dilutions of this compound.

-

Add the diluted this compound and the NanoBRET™ Tracer to the cells.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Measure the BRET signal using a luminometer, detecting both donor (NanoLuc®) and acceptor (Tracer) emissions.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Competitive displacement of the tracer by this compound results in a decreased BRET signal.

-

Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50, from which the apparent Kd can be derived.

-

Western Blot Analysis of Target Phosphorylation

Objective: To assess the functional inhibition of GSK3α in cells by measuring the phosphorylation of its downstream targets.

-

Materials:

-

AML cell lines (e.g., U937)

-

This compound

-

Cell lysis buffer

-

Primary antibodies against p-GSK3α/β (Tyr279/216), total GSK3α/β, p-Glycogen Synthase (Ser641), total Glycogen Synthase, and β-catenin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat AML cells with varying concentrations of this compound for different time points (e.g., 2-24 hours).[6]

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

-

Analyze the changes in phosphorylation levels of target proteins.

-

In Vivo Efficacy in AML Mouse Models

Objective: To evaluate the anti-leukemic activity of this compound in a preclinical AML model.[6][9]

-

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

AML cells (e.g., MOLM13)

-

This compound formulation for oral gavage

-

Vehicle control

-

-

Procedure:

-

Inject AML cells intravenously into NSG mice.

-

Allow leukemia to establish.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage, twice daily.[6]

-

Monitor mice for signs of disease progression and survival.

-

At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess leukemic burden.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Wnt/β-catenin signaling and the selective effect of this compound.

Caption: Proposed mechanism of this compound action in AML.

Experimental Workflows

The following diagram outlines the general workflow for identifying and characterizing a selective kinase inhibitor like this compound.

Caption: General workflow for this compound target identification.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK3α. Its target was identified and validated through a rigorous series of biochemical, cellular, and in vivo experiments. The selectivity of this compound for GSK3α over GSK3β allows for the dissection of the specific roles of these two isoforms and offers a promising therapeutic strategy for diseases like AML by avoiding the on-target toxicities associated with dual GSK3 inhibition. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other selective kinase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. キナーゼ ターゲットエンゲ―ジメント [promega.jp]

- 9. This compound | GSK-3 | TargetMol [targetmol.com]

BRD0705: A Technical Guide to its Selective Modulation of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD0705 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Unlike pan-GSK3 inhibitors that target both GSK3α and its paralog GSK3β, this compound exhibits significant selectivity for GSK3α. This selectivity is critical in the context of the Wnt signaling pathway, as it allows for the decoupling of GSK3α inhibition from the activation of canonical Wnt/β-catenin signaling. Dual inhibition of both GSK3α and GSK3β leads to the stabilization of β-catenin, its nuclear translocation, and the subsequent transcription of Wnt target genes, a pathway implicated in oncogenesis. This compound, by selectively inhibiting GSK3α, avoids this β-catenin stabilization, mitigating potential mechanism-based toxicities associated with pan-GSK3 inhibitors. This technical guide provides an in-depth overview of this compound's effect on the Wnt pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Quantitative Data: this compound Inhibitory Activity and Selectivity

The following table summarizes the key quantitative data characterizing the potency and selectivity of this compound against GSK3α and GSK3β.

| Parameter | GSK3α | GSK3β | Selectivity (GSK3β/GSK3α) | Reference |

| IC50 (Biochemical Assay) | 66 nM | 515 nM | ~8-fold | [1][2][3] |

| Cellular Kd (NanoBRET™ Assay) | 4.8 µM | > 30 µM | > 6-fold | [1] |

| Kinome Selectivity | Highly selective over a panel of 311 kinases. Next most potently inhibited kinases are CDK2 (6.87 µM), CDK3 (9.74 µM), and CDK5 (9.20 µM), representing 87 to 123-fold selectivity relative to GSK3α. | [1][3] |

Mechanism of Action in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated by a "destruction complex" that includes GSK3α and GSK3β. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytosolic β-catenin levels low. Upon Wnt ligand binding to its receptor, the destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4][5][6]

Pan-GSK3 inhibitors mimic the effect of Wnt signaling by inhibiting both GSK3α and GSK3β, leading to β-catenin stabilization.[1][7] In contrast, this compound's selective inhibition of GSK3α does not result in the stabilization of β-catenin.[1][7] This paralog-selective inhibition allows for the therapeutic targeting of GSK3α-mediated pathways without the potentially oncogenic activation of the Wnt/β-catenin cascade.[1]

Caption: Wnt signaling pathway and the differential effects of pan-GSK3 vs. selective GSK3α inhibition.

Experimental Protocols

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified GSK3α and GSK3β.

Materials:

-

Purified, active GSK3α and GSK3β enzymes

-

GSK3-specific peptide substrate (e.g., a derivative of glycogen synthase)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay or standard ATP for luminescence-based assays like ADP-Glo™)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

This compound and control compounds

-

DMSO for compound dilution

-

Multi-well plates (e.g., 96-well)

-

For radiometric assay: Phosphocellulose paper, scintillation counter

-

For ADP-Glo™ assay: ADP-Glo™ reagents, luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Reaction Setup: In a multi-well plate, add the kinase assay buffer, the peptide substrate, and the diluted this compound or DMSO control.

-

Enzyme Addition: Add the GSK3α or GSK3β enzyme to each well to start a pre-incubation period of 10-15 minutes at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction and spot a portion of the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[8]

-

ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.[8]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

TCF/LEF Luciferase Reporter Assay

This cell-based assay is used to determine if a compound activates the canonical Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

-

Mammalian cell line (e.g., HEK293T, HL-60)

-

TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a firefly luciferase gene)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound, positive control (e.g., CHIR99021 or a Wnt ligand), and negative control (DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, a positive control, or a negative control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to lyse the cells.

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.[9]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated cells to that of the positive and negative controls. An absence of increased luciferase activity indicates that this compound does not activate the TCF/LEF reporter.[1][3]

References

- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | GSK-3 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

Unraveling the Mechanism of BRD0705: A Selective Approach to Avoid Beta-Catenin Stabilization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate signaling pathways governing cellular function present both opportunities and challenges in the development of targeted therapeutics. One such pathway, the Wnt/β-catenin signaling cascade, is crucial for embryogenesis and tissue homeostasis, but its aberrant activation is a hallmark of numerous cancers. A key negative regulator of this pathway is Glycogen (B147801) Synthase Kinase 3 (GSK3), which exists as two highly homologous paralogs, GSK3α and GSK3β. While GSK3 inhibition holds therapeutic promise, particularly in acute myeloid leukemia (AML), the clinical utility of pan-GSK3 inhibitors has been hampered by safety concerns arising from the stabilization of β-catenin, a potential oncogenic event. This technical guide delves into the molecular mechanism of BRD0705, a paralog-selective inhibitor of GSK3α, and elucidates how its unique mode of action circumvents the stabilization of β-catenin, offering a safer therapeutic window.

The Core Challenge: Dual GSK3 Inhibition and β-Catenin Stabilization

The canonical Wnt signaling pathway tightly controls the intracellular levels of β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and GSK3α/β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of both GSK3α and GSK3β disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes associated with cell proliferation and survival, which can contribute to tumorigenesis. Therefore, the development of GSK3 inhibitors that do not induce β-catenin stabilization is a critical objective.

This compound: A Paralog-Selective Solution

This compound is a potent and orally active small molecule inhibitor that exhibits significant selectivity for GSK3α over its paralog, GSK3β.[1][2][3] This selectivity is the cornerstone of its ability to avoid β-catenin stabilization. By specifically targeting GSK3α, this compound can exert its therapeutic effects, such as inducing myeloid differentiation in AML cells, without causing the profound disruption of the β-catenin destruction complex that occurs with dual GSK3α/β inhibition.[4][5][6][7][8]

The Structural Basis of Selectivity: The Asp-Glu "Switch"

The high degree of homology between the ATP-binding domains of GSK3α and GSK3β (95% identity) has historically made the development of paralog-selective inhibitors a formidable challenge.[6][7][8] The design of this compound ingeniously exploits a single amino acid difference within the hinge region of the kinase domain: a glutamic acid (Glu196) in GSK3α corresponds to an aspartic acid (Asp133) in GSK3β.[6] This "Asp-Glu switch" creates subtle but critical differences in the topology of the ATP-binding pocket, which this compound leverages to achieve its preferential binding to GSK3α.[6]

Quantitative Profile of this compound

The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | GSK3α | GSK3β | Selectivity (Fold) | Reference |

| IC50 | 66 nM | 515 nM | ~8-fold | [1][2][3] |

| Kd | 4.8 µM | - | - | [1][2] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Kinase | IC50 (µM) | Selectivity vs. GSK3α (Fold) | Reference |

| CDK2 | 6.87 | ~104 | [2][3] |

| CDK3 | 9.74 | ~148 | [2][3] |

| CDK5 | 9.20 | ~139 | [2][3] |

| Table 2: Kinome Selectivity of this compound |

Experimental Evidence: Demonstrating the Lack of β-Catenin Stabilization

A series of key experiments have validated that this compound's selective inhibition of GSK3α does not lead to the stabilization and nuclear translocation of β-catenin.

Immunofluorescence Staining for β-Catenin Localization

Methodology: HEK 293T cells were treated with either DMSO (control), this compound, or a dual GSK3α/β inhibitor for 24 hours.[6] The cells were then fixed, permeabilized, and stained with a primary antibody against β-catenin and a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Imaging was performed using confocal microscopy to visualize the subcellular localization of β-catenin.[1]

Results: In cells treated with this compound, β-catenin remained primarily at the cell membrane and in the cytoplasm, similar to the DMSO control. In stark contrast, cells treated with the dual inhibitor showed a significant accumulation of β-catenin in the nucleus.[6]

TCF/LEF Luciferase Reporter Assay

Methodology: AML cell lines (e.g., TF-1) were transduced with a TCF/LEF luciferase reporter construct, which contains binding sites for the β-catenin/TCF/LEF transcription factor complex.[6] These cells were then treated with varying concentrations of this compound or a dual inhibitor. Luciferase activity, indicative of β-catenin-mediated transcriptional activation, was measured.

Results: Treatment with this compound did not induce a significant increase in luciferase activity, even at concentrations that effectively inhibit GSK3α.[2][6] Conversely, the dual inhibitor led to a strong induction of the reporter gene, confirming the activation of β-catenin signaling.[6]

Western Blot Analysis of β-Catenin Levels

Methodology: Various AML cell lines (e.g., HL-60, TF-1, MV4-11) were treated with this compound or a dual inhibitor for a specified period.[6] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using antibodies specific for total β-catenin and phosphorylated forms of β-catenin (p-β-catenin S33/37/T41), with a housekeeping protein like actin or vinculin used as a loading control.[6]

Results: this compound treatment did not lead to an increase in total β-catenin levels.[6] Furthermore, the levels of p-β-catenin (S33/37/T41), the form targeted for degradation, remained unchanged. In contrast, the dual inhibitor caused a marked increase in total β-catenin and a decrease in its phosphorylated form.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Figure 1: Wnt/β-catenin Signaling and the Impact of this compound.

Figure 2: Experimental Workflows for Assessing β-catenin Stabilization.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | GSK-3 | TargetMol [targetmol.com]

- 4. Targeting Wnt Signaling in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia. | Broad Institute [broadinstitute.org]

BRD0705: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent and highly selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Its paralog selectivity for GSK3α over GSK3β offers a significant therapeutic advantage, particularly in contexts such as Acute Myeloid Leukemia (AML), by avoiding the toxicities associated with dual GSK3α/β inhibition, most notably the stabilization of β-catenin. This technical guide provides a comprehensive overview of the known downstream signaling targets of this compound, with a focus on its effects in AML and stem cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. The two highly homologous isoforms, GSK3α and GSK3β, have both overlapping and distinct functions. While dual inhibition of GSK3 has been explored therapeutically, the associated toxicity, often linked to the accumulation of β-catenin and activation of the Wnt signaling pathway, has limited its clinical translation.

This compound was developed as a paralog-selective inhibitor of GSK3α, demonstrating an approximately 8-fold greater selectivity for GSK3α over GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding pocket of the two isoforms.[3] The primary therapeutic rationale for developing a selective GSK3α inhibitor was to decouple the anti-leukemic effects of GSK3 inhibition from the pro-tumorigenic effects of β-catenin stabilization.[3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of GSK3α. By binding to the ATP-binding site of GSK3α, it prevents the phosphorylation of downstream substrates. A key feature of this compound's mechanism is its ability to inhibit GSK3α activity without leading to the stabilization of β-catenin, a central component of the canonical Wnt signaling pathway.[3] This is a critical distinction from pan-GSK3 inhibitors, which inhibit both isoforms and lead to β-catenin accumulation.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| GSK3α IC50 | 66 nM | Enzymatic Assay | [1][2] |

| GSK3β IC50 | 515 nM | Enzymatic Assay | [1][2] |

| Selectivity (GSK3β/GSK3α) | ~8-fold | Enzymatic Assay | [1][2] |

| GSK3α Kd | 4.8 µM | [1][2] |

Downstream Signaling Targets of this compound

The downstream effects of this compound have been primarily characterized in the context of Acute Myeloid Leukemia (AML) and stem cell self-renewal. The primary mechanism involves the selective inhibition of GSK3α, leading to changes in gene expression that promote differentiation and reduce "stemness" in cancer cells, while promoting self-renewal in pluripotent stem cells without activating the canonical Wnt/β-catenin pathway.

Effects on the Wnt/β-catenin Pathway

A defining characteristic of this compound is its lack of effect on the canonical Wnt/β-catenin signaling pathway. Unlike dual GSK3α/β inhibitors, this compound does not lead to the accumulation of β-catenin.[3] This has been demonstrated through Western blot analysis showing no increase in β-catenin levels and through TCF/LEF luciferase reporter assays, which show no induction of β-catenin-mediated transcription.[2]

Transcriptional Regulation in AML

In the U937 AML cell line, treatment with this compound leads to significant changes in the transcriptional landscape. RNA sequencing followed by Gene Set Enrichment Analysis (GSEA) revealed a significant enrichment of genes associated with myeloid differentiation and a reduction in transcriptional programs related to stemness.[3]

Table 2: Gene Set Enrichment Analysis in this compound-Treated U937 AML Cells

| Enriched Gene Set | Direction of Regulation | Phenotype | Reference |

| Myeloid Differentiation | Upregulated | Promotes AML cell differentiation | [3] |

| Stemness Programs | Downregulated | Reduces leukemic stem cell properties | [3] |

| β-catenin Signaling | No significant change | Avoids pro-tumorigenic Wnt activation | [3] |

Signaling in Stem Cell Self-Renewal

In mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs), this compound promotes long-term self-renewal.[4][5] This effect is independent of β-catenin signaling, suggesting that GSK3α regulates stemness through alternative pathways.[5] The combination of this compound with a tankyrase inhibitor (IWR1) has been shown to effectively maintain diverse pluripotent stem cell states.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of GSK3α and other downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-p-GSK3α (Tyr279), anti-GSK3α, anti-β-catenin, anti-vinculin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a protein assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of β-catenin.

Materials:

-

HEK293T cells (or other suitable cell line).

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).

-

Renilla luciferase plasmid for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Co-transfect cells with the TCF/LEF reporter plasmid, Renilla plasmid, and the control plasmid.

-

After 24 hours, treat the cells with this compound, a positive control (e.g., a Wnt ligand or a pan-GSK3 inhibitor), and a vehicle control.

-

After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

AML Cell Differentiation Assay (May-Grünwald-Giemsa Staining)

This method is used to morphologically assess the differentiation of AML cells.

Materials:

-

AML cell lines (e.g., U937, HL-60).

-

This compound.

-

Microscope slides.

-

Cytocentrifuge.

-

May-Grünwald stain.

-

Giemsa stain.

-

Buffered water (pH 6.8).

-

Light microscope.

Procedure:

-

Culture AML cells with this compound or a vehicle control for several days to induce differentiation.

-

Prepare cytospin slides of the cells.

-

Air dry the slides.

-

Fix the cells in methanol.

-

Stain with May-Grünwald solution.

-

Rinse with buffered water.

-

Stain with Giemsa solution.

-

Rinse with buffered water and air dry.

-

Examine the slides under a light microscope for morphological changes indicative of differentiation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio).

Visualizations

Signaling Pathway Diagrams

Caption: this compound selectively inhibits GSK3α, promoting myeloid differentiation and repressing stemness programs in AML cells, without affecting the GSK3β-mediated degradation of β-catenin in the canonical Wnt pathway.

Experimental Workflow Diagrams

Caption: A streamlined workflow for detecting changes in GSK3α phosphorylation upon treatment with this compound using Western blotting.

Caption: Workflow for assessing the morphological differentiation of AML cells treated with this compound using May-Grünwald-Giemsa staining.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies that modulate GSK3 signaling. Its selectivity for GSK3α allows for the therapeutic benefits of GSK3 inhibition in AML, such as the induction of differentiation and suppression of stemness, while circumventing the toxicities associated with the activation of the Wnt/β-catenin pathway. The downstream effects of this compound are primarily mediated through the transcriptional regulation of genes involved in myeloid differentiation and pluripotency.

While transcriptomic studies have provided valuable insights, a comprehensive understanding of the immediate downstream phosphorylation events following this compound treatment is still emerging. Future research employing quantitative phosphoproteomics will be crucial to fully elucidate the direct substrates of GSK3α that are modulated by this compound and to map the intricate signaling networks it governs. Such studies will undoubtedly uncover novel therapeutic targets and further refine the clinical application of selective GSK3α inhibitors.

References

- 1. This compound | GSK-3 | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Biological Function of GSK3α Inhibition by BRD0705: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). We will explore its mechanism of action, isoform selectivity, and its functional consequences in various biological contexts, particularly in acute myeloid leukemia (AML) and stem cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to GSK3α and Paralog-Selective Inhibition

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is a key regulator in a wide range of cellular processes.[1] It exists as two isoforms, GSK3α and GSK3β, which are encoded by separate genes but share 95% identity in their ATP-binding domains.[2][3] This high degree of homology has made the development of isoform-selective inhibitors a significant challenge.[3] Dual inhibition of both GSK3α and GSK3β often leads to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which can have undesired effects, including potential mechanism-based toxicities.[2][4]

This compound was developed as a potent, orally active, and paralog-selective GSK3α inhibitor.[5][6] Its design cleverly exploits a single amino acid difference in the ATP-binding domain—a glutamate (B1630785) in GSK3α versus an aspartate in GSK3β—to achieve its selectivity.[2][4] This selectivity allows for the decoupling of GSK3α inhibition from the activation of the Wnt/β-catenin pathway, providing a powerful tool to investigate the specific biological roles of GSK3α.[4]

Quantitative Data Presentation: Inhibitor Selectivity and Potency

The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The data highlights its significant preference for GSK3α over GSK3β and its high selectivity across a broad panel of kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Kd | Selectivity vs. GSK3β |

| GSK3α | Biochemical | 66 nM | 4.8 µM | 8-fold |

| GSK3β | Biochemical | 515 nM | - | - |

Data sourced from multiple references.[4][5][6]

Table 2: Kinome Selectivity Profile of this compound

| Off-Target Kinase Family | Representative Kinase | IC50 | Fold Selectivity (vs. GSK3α) |

| Cyclin-Dependent Kinase (CDK) | CDK2 | 6.87 µM | 87-fold |

| Cyclin-Dependent Kinase (CDK) | CDK3 | 9.74 µM | 123-fold |

| Cyclin-Dependent Kinase (CDK) | CDK5 | 9.20 µM | 116-fold |

This compound was tested against a panel of 311 human kinases and demonstrated excellent overall selectivity.[4][5]

Table 3: Cellular Activity of this compound

| Cell-Based Assay | Cell Line | Parameter | Value |

| Target Engagement (BRET) | 293 Cells | GSK3α Kd | 4.8 µM |

| Tau Phosphorylation | HEK-huTau | GSK3α IC50 | 3.75 µM |

| Tau Phosphorylation | HEK-huTau | GSK3β IC50 | > 30 µM |

| β-catenin Stabilization | SH-SY5Y | EC50 | > 30 µM |

Data sourced from multiple references.[4][7]

Mechanism of Action and Signaling Pathways

Decoupling GSK3α Inhibition from Wnt/β-Catenin Signaling

A critical feature of this compound is its ability to inhibit GSK3α without causing the stabilization and nuclear translocation of β-catenin.[4] In the canonical Wnt pathway, GSK3 (primarily GSK3β) phosphorylates β-catenin, marking it for proteasomal degradation.[3][8] Dual GSK3α/β inhibitors block this process, leading to β-catenin accumulation and activation of TCF/LEF target genes.[2][8] this compound, due to its selectivity for GSK3α, avoids significant inhibition of GSK3β-mediated β-catenin degradation.[2][4] This has been demonstrated in multiple AML cell lines where this compound treatment does not increase β-catenin levels or activate TCF/LEF reporter constructs.[4][6]